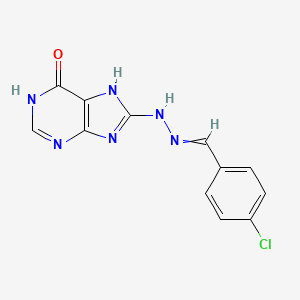
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine, also known as DPA-714, is a novel radioligand that has gained significant attention in the field of neuroscience research. This compound belongs to the family of translocator protein (TSPO) ligands and is used to study the role of TSPO in various neurological disorders.
作用机制
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO plays a key role in regulating mitochondrial function and is involved in various cellular processes such as steroidogenesis, apoptosis, and immune response. The binding of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine to TSPO modulates its activity, leading to changes in mitochondrial function and cellular metabolism. The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is still under investigation, but it is believed to involve the regulation of mitochondrial permeability transition pore (mPTP) opening and the modulation of mitochondrial calcium homeostasis.
Biochemical and Physiological Effects:
The binding of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine to TSPO has been shown to have various biochemical and physiological effects. N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to modulate the expression of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and promote neuroprotection. Additionally, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to improve mitochondrial function and increase ATP production. These effects make N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in lab experiments is its high affinity and specificity for TSPO. This allows researchers to accurately quantify the expression of TSPO in vivo using PET imaging. Additionally, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been shown to have minimal toxicity and is well-tolerated in animal models. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in lab experiments. One limitation is its short half-life, which requires frequent dosing to maintain sufficient levels of the compound in vivo. Additionally, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is a radioligand, which requires specialized equipment and expertise to handle and use safely.
未来方向
There are several future directions for the use of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in neuroscience research. One direction is the development of new TSPO ligands with improved pharmacokinetic properties and increased specificity for TSPO. Another direction is the investigation of the role of TSPO in various neurological disorders and the development of new therapies targeting TSPO. Additionally, the use of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine in combination with other imaging techniques such as Magnetic Resonance Imaging (MRI) and Optical Imaging could provide new insights into the pathophysiology of neurological disorders.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine involves a multistep process, starting with the reaction of 3,4-dimethoxybenzaldehyde with 3-pyridinylacetic acid to form 3-(3-pyridinyl)acrylaldehyde. This intermediate is then reacted with piperidine to form the final product, N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine. The synthesis of N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine has been optimized to ensure high purity and yield.
科学研究应用
N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine is primarily used as a radioligand to study the expression and function of TSPO in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and oxidative stress. N-(3,4-dimethoxyphenyl)-1-(3-pyridinylacetyl)-3-piperidinamine binds to TSPO with high affinity and specificity, allowing researchers to visualize and quantify the expression of TSPO in vivo using Positron Emission Tomography (PET) imaging.
属性
IUPAC Name |
1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-8-7-16(12-19(18)26-2)22-17-6-4-10-23(14-17)20(24)11-15-5-3-9-21-13-15/h3,5,7-9,12-13,17,22H,4,6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHXDLSNONGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Dimethoxyanilino)piperidin-1-yl]-2-pyridin-3-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3-dimethoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6082687.png)
![methyl N-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}-N-methylglycinate](/img/structure/B6082694.png)


![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6082708.png)
![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
phosphonium bromide](/img/structure/B6082718.png)
![4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)

![ethyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B6082748.png)
![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)